2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a benzodioxole moiety, a pyridazine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling Reactions: The benzodioxole and pyridazine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol.
Final Acetamide Formation: The final step involves the acylation of the amine group with 2-methoxy-5-methylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Chemical Research: It serves as a model compound for studying the reactivity of benzodioxole and pyridazine derivatives.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the pyridazine ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but lacks the pyridazine and sulfanyl groups.
6-[1-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxy-1-benzofuran-5-yl)-3-oxopropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Contains a benzodioxole moiety but has different functional groups and a more complex structure.
2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid: Features a benzodioxole moiety and an amino acid derivative.
Uniqueness
The uniqueness of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide lies in its combination of a benzodioxole moiety, a pyridazine ring, and a sulfanyl group, which together confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13-3-6-17(26-2)16(9-13)22-20(25)11-29-21-8-5-15(23-24-21)14-4-7-18-19(10-14)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQDHTWWBSXZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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